Benzenemethanol, 2,4-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Description
Benzenemethanol, 2,4-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is a chemical compound with the molecular formula C18H32O2Si2 It is a derivative of benzenemethanol, where the hydroxyl groups at positions 2 and 4 are replaced by tert-butyl dimethylsilyl (TBDMS) groups
Properties
CAS No. |
653564-24-0 |
|---|---|
Molecular Formula |
C19H36O3Si2 |
Molecular Weight |
368.7 g/mol |
IUPAC Name |
[2,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]methanol |
InChI |
InChI=1S/C19H36O3Si2/c1-18(2,3)23(7,8)21-16-12-11-15(14-20)17(13-16)22-24(9,10)19(4,5)6/h11-13,20H,14H2,1-10H3 |
InChI Key |
MWHFYCPADJTVTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)CO)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 2,4-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]- typically involves the protection of hydroxyl groups in benzenemethanol using tert-butyl dimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, 2,4-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: The TBDMS groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleoph
Biological Activity
Benzenemethanol, 2,4-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]- (CAS # 103929-84-6), is a siloxane compound that exhibits notable biological activity. Its structure includes two dimethylsilyl ether groups attached to a benzenemethanol core, which may influence its interaction with biological systems. This article provides a comprehensive overview of the biological activity, including toxicity assessments, metabolic pathways, and potential applications based on available research data.
- Molecular Formula : CHOSi
- Molecular Weight : 368.66 g/mol
- Solubility : Soluble in organic solvents (96 g/L at 25 ºC)
- Density : 0.950 ± 0.06 g/cm³ at 20 ºC
- Melting Point : 45-46 ºC
These properties suggest that the compound can interact with various biological environments, potentially affecting its bioavailability and activity.
Toxicity Studies
- Acute Toxicity :
- Chronic Toxicity :
Metabolic Pathways
Benzenemethanol is metabolized primarily through oxidation pathways leading to the formation of glycine conjugates, which are excreted via urine. Minor metabolic pathways include aldehyde conjugation and mercapturic acid formation . This metabolic profile indicates low bioaccumulation potential and suggests that the compound is efficiently processed by biological systems.
Case Studies
- Respiratory Effects :
- Neurotoxicity Observations :
- Skin Sensitization :
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
